HBpep-SA

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

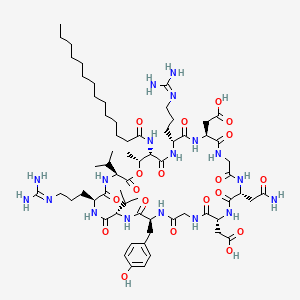

HBpep-SA is a cell membrane-permeable peptide condensate that phase separates to form stable droplets at pH values below 6.5. This compound is particularly notable for its ability to directly and efficiently deliver a variety of macromolecules, ranging from therapeutic peptides as small as 726 Da to large enzymes as large as 430 kDa. The loaded condensates remain stable under near-physiological and serum conditions until internalized by cells .

Métodos De Preparación

The synthetic route for HBpep-SA involves the modification of the histidine-rich beak peptide, which is derived from the Humboldt squid beak protein. The peptide sequence is GHGVYGHGVYGHGPYKGHGPYGHGLYW, with a single lysine residue inserted at position 16 from the N-terminal. This lysine residue is conjugated with a self-immolative moiety, preferably comprising a disulfide moiety . The phase separation process is influenced by factors such as salt, pH, and temperature .

Análisis De Reacciones Químicas

HBpep-SA undergoes various types of chemical reactions, including oxidation, reduction, and substitution. The peptide’s phase separation propensity and its selectivity in guest molecule uptake are influenced by the functional diversity of the amino acid residues . Common reagents and conditions used in these reactions include disulfide-containing moieties and near-physiological conditions . Major products formed from these reactions include stable droplets that can encapsulate and deliver macromolecules .

Aplicaciones Científicas De Investigación

HBpep-SA has a wide range of scientific research applications. It is used for the intracellular delivery of large numbers of macromolecules and as a vector for mRNA-based vaccines . Additionally, it has been utilized in therapeutic applications, including the delivery of multifaceted macromolecular therapeutics such as proteins, peptides, and RNAs . The compound’s ability to form stable droplets makes it an attractive candidate for drug delivery systems, tumor treatment, and neurodegenerative disease research .

Mecanismo De Acción

The mechanism of action of HBpep-SA involves its ability to phase separate and form stable droplets at pH values below 6.5. These droplets can encapsulate and deliver a variety of macromolecules directly into cells. The molecular targets and pathways involved include the peptide’s interaction with cell membranes and its ability to remain stable under near-physiological and serum conditions until internalized by cells .

Comparación Con Compuestos Similares

HBpep-SA is unique in its ability to deliver a wide range of macromolecules efficiently. Similar compounds include other peptide-based coacervates, such as HBpep-SP, which has a faster release rate and starts to deliver its cargo after 4 hours . Other structurally similar compounds include polypeptides and nucleotides, which are used as basic components of model membraneless organelles or protocells .

Propiedades

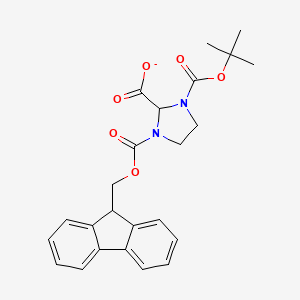

Fórmula molecular |

C145H187N39O37S2 |

|---|---|

Peso molecular |

3132.4 g/mol |

Nombre IUPAC |

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[2-[[(2S)-6-[2-(2-acetyloxyethyldisulfanyl)ethoxycarbonylamino]-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C145H187N39O37S2/c1-79(2)46-102(137(210)175-106(50-86-25-35-97(189)36-26-86)139(212)180-113(144(217)218)52-88-59-153-100-15-9-8-14-99(88)100)169-117(192)66-158-133(206)109(54-90-61-148-75-164-90)170-119(194)67-155-129(202)103(47-83-19-29-94(186)30-20-83)176-140(213)114-17-12-40-183(114)124(199)72-161-135(208)111(56-92-63-150-77-166-92)172-118(193)65-154-128(201)101(16-10-11-39-152-145(219)221-43-45-223-222-44-42-220-82(7)185)174-138(211)107(51-87-27-37-98(190)38-28-87)177-141(214)115-18-13-41-184(115)125(200)73-162-136(209)112(57-93-64-151-78-167-93)173-121(196)69-157-131(204)105(49-85-23-33-96(188)34-24-85)179-143(216)127(81(5)6)182-123(198)71-160-134(207)110(55-91-62-149-76-165-91)171-120(195)68-156-130(203)104(48-84-21-31-95(187)32-22-84)178-142(215)126(80(3)4)181-122(197)70-159-132(205)108(168-116(191)58-146)53-89-60-147-74-163-89/h8-9,14-15,19-38,59-64,74-81,101-115,126-127,153,186-190H,10-13,16-18,39-58,65-73,146H2,1-7H3,(H,147,163)(H,148,164)(H,149,165)(H,150,166)(H,151,167)(H,152,219)(H,154,201)(H,155,202)(H,156,203)(H,157,204)(H,158,206)(H,159,205)(H,160,207)(H,161,208)(H,162,209)(H,168,191)(H,169,192)(H,170,194)(H,171,195)(H,172,193)(H,173,196)(H,174,211)(H,175,210)(H,176,213)(H,177,214)(H,178,215)(H,179,216)(H,180,212)(H,181,197)(H,182,198)(H,217,218)/t101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,126-,127-/m0/s1 |

Clave InChI |

AWHZOZZVDFLAHW-GTWUGLNJSA-N |

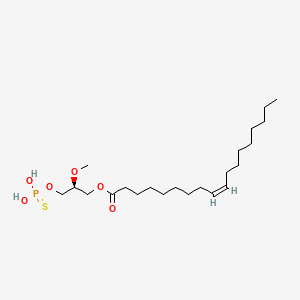

SMILES isomérico |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)CNC(=O)[C@H](CC4=CNC=N4)NC(=O)CNC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@@H]6CCCN6C(=O)CNC(=O)[C@H](CC7=CNC=N7)NC(=O)CNC(=O)[C@H](CCCCNC(=O)OCCSSCCOC(=O)C)NC(=O)[C@H](CC8=CC=C(C=C8)O)NC(=O)[C@@H]9CCCN9C(=O)CNC(=O)[C@H](CC1=CNC=N1)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CC1=CNC=N1)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CC1=CNC=N1)NC(=O)CN |

SMILES canónico |

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)CNC(=O)C(CC4=CNC=N4)NC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C6CCCN6C(=O)CNC(=O)C(CC7=CNC=N7)NC(=O)CNC(=O)C(CCCCNC(=O)OCCSSCCOC(=O)C)NC(=O)C(CC8=CC=C(C=C8)O)NC(=O)C9CCCN9C(=O)CNC(=O)C(CC1=CNC=N1)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC1=CNC=N1)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC1=CNC=N1)NC(=O)CN |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5S)-14-[(1S)-1-aminoethyl]-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B12368732.png)

![N-[4-[[5-chloro-4-[6-[(3-fluorophenyl)methylamino]pyridin-2-yl]pyridin-2-yl]amino]cyclohexyl]-4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]benzamide](/img/structure/B12368733.png)

![2-N-bromo-4-N-[(Z)-1H-indol-3-ylmethylideneamino]-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine](/img/structure/B12368734.png)

![3,4-difluoro-N-[[(4S)-4-(2-methylpyrazol-3-yl)-2,5-dioxoimidazolidin-4-yl]methyl]-2-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12368751.png)